molecular formula C8H6F4N2O2 B12272122 (S)-2,2,2-Trifluoro-1-(4-fluoro-3-nitro-phenyl)-ethylamine

(S)-2,2,2-Trifluoro-1-(4-fluoro-3-nitro-phenyl)-ethylamine

Cat. No.: B12272122
M. Wt: 238.14 g/mol
InChI Key: XKTGIPFLHUWXRH-UHFFFAOYSA-N
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Description

(S)-2,2,2-Trifluoro-1-(4-fluoro-3-nitro-phenyl)-ethylamine is a fluorinated organic compound with significant applications in various fields of scientific research. The presence of both trifluoromethyl and nitro groups in its structure imparts unique chemical properties, making it a valuable compound for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2,2-Trifluoro-1-(4-fluoro-3-nitro-phenyl)-ethylamine typically involves the introduction of fluorine atoms into the aromatic ring and the formation of the amine group. One common method involves the reaction of 4-fluoro-3-nitroaniline with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces production costs .

Chemical Reactions Analysis

Types of Reactions

(S)-2,2,2-Trifluoro-1-(4-fluoro-3-nitro-phenyl)-ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and pressures .

Major Products Formed

The major products formed from these reactions include substituted aromatic compounds, amines, and other derivatives with modified functional groups. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .

Scientific Research Applications

(S)-2,2,2-Trifluoro-1-(4-fluoro-3-nitro-phenyl)-ethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique chemical properties.

    Medicine: It serves as a precursor in the development of fluorinated pharmaceuticals, which often exhibit improved metabolic stability and bioavailability.

    Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of (S)-2,2,2-Trifluoro-1-(4-fluoro-3-nitro-phenyl)-ethylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with enzymes and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2,2,2-Trifluoro-1-(4-fluoro-3-nitro-phenyl)-ethylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H6F4N2O2

Molecular Weight

238.14 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-fluoro-3-nitrophenyl)ethanamine

InChI

InChI=1S/C8H6F4N2O2/c9-5-2-1-4(3-6(5)14(15)16)7(13)8(10,11)12/h1-3,7H,13H2

InChI Key

XKTGIPFLHUWXRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)N)[N+](=O)[O-])F

Origin of Product

United States

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